1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYVGCWOPKGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The general reaction proceeds as follows:
A base such as triethylamine or potassium carbonate is typically employed to deprotonate the thiol, enhancing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to stabilize intermediates.
Table 1: Representative Reaction Conditions and Yields
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient), yielding >95% purity. Nuclear magnetic resonance (NMR) confirms structure:
-
¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.30–7.20 (m, 3H, Ar-H), 4.15 (s, 2H, SCH₂), 2.85 (s, 1H, SH).
-
¹³C NMR: δ 139.2 (C-Br), 134.5 (C-Cl), 129.8–127.4 (Ar-C), 44.1 (SCH₂).
Alternative Pathways: Thiol-Ene and Cross-Coupling Reactions
Thiol-Ene Radical Addition
A radical-mediated thiol-ene reaction between 4-bromostyrene and 3-chlorobenzenethiol offers a metal-free route. UV initiation (λ = 365 nm) with azobisisobutyronitrile (AIBN) generates thiyl radicals, enabling anti-Markovnikov addition.
Table 2: Thiol-Ene Optimization Parameters
Palladium-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling has been explored using 4-bromophenylboronic acid and 3-chlorophenyl sulfides. Tetrakis(triphenylphosphine)palladium(0) facilitates C–S bond formation, though yields remain moderate (≤60%).
One-Pot Synthesis: Streamlined Production
A patent-derived one-pot method condenses bromobenzene derivatives with 3-chlorothiophenol in situ. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, enabling sequential Friedel-Crafts alkylation and halogenation.
Table 3: One-Pot Synthesis Performance
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is being explored for its potential therapeutic effects. Compounds with similar structures have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms and the sulfanylmethyl group may enhance its interaction with biological targets, influencing enzyme activity and receptor binding.
Case Study:
Research into the biological activity of structurally related compounds has indicated that they can act as inhibitors for various enzymes involved in disease processes. For instance, studies have demonstrated that certain derivatives can modulate the activity of lipoxygenase, an enzyme linked to inflammatory responses . This suggests that this compound could be further investigated as a scaffold for drug design.
Organic Synthesis
Building Block for Complex Molecules:
This compound is employed in organic synthesis as an intermediate for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .
Applications in Synthesis:
- Synthesis of Sulfides: The sulfanylmethyl group can be oxidized to produce sulfoxides or sulfones.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles to generate a variety of substituted benzene derivatives.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 1-Bromo-3-fluoro-4-(4-chlorophenyl)sulfanylmethylbenzene | Bromine, fluorine, sulfanylmethyl | Organic synthesis, pharmaceutical intermediates |
| 1-Bromo-4-fluorobenzene | Bromine, fluorine | Intermediate in agrochemical production |
| 1-Bromo-3-chloro-5-fluorobenzene | Bromine, chlorine, fluorine | Diverse organic reactions |
Material Science
Development of Specialty Chemicals:
The compound's unique chemical properties make it suitable for use in the development of specialty chemicals and materials. Its ability to undergo specific reactions allows for the creation of tailored materials with desired properties for various industrial applications .
Toxicity and Safety Assessments
While exploring its applications, it is also crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that compounds within this class may pose risks; however, comprehensive data on long-term exposure effects remain limited .
Toxicity Findings:
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. The presence of the bromine and chlorine atoms, along with the sulfanylmethyl group, allows it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfanylmethyl group can undergo nucleophilic attack, leading to the formation of new bonds and derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene
- CAS : 100397-85-1
- Key Difference : The chlorine atom is positioned at the 4 -site of the phenyl ring instead of the 3 -position.
1-Bromo-3-(phenylsulfanylmethyl)benzene
Functional Group Variations
1-(Bromomethyl)-4-(methylsulfonyl)benzene
- CAS : 53606-06-7
- Key Difference : Replaces the sulfanylmethyl (-SCH₂-) group with a sulfonyl (-SO₂-) group.
- Impact : The sulfonyl group increases oxidative stability but reduces nucleophilicity, making it less reactive in thiol-ene click chemistry compared to sulfanylmethyl derivatives .
1-Bromo-4-(dodecyloxy)benzene
- Synthesis: Prepared via alkylation of 4-bromophenol with 1-bromododecane .
- Key Difference : Features a long alkoxy chain instead of the sulfanylmethyl group.
- Impact : The dodecyloxy chain enhances hydrophobicity, making it suitable for liquid crystal applications, whereas the sulfanylmethyl group in the target compound favors metal-catalyzed cross-coupling .
Physicochemical Properties Comparison
Reactivity in Cross-Coupling Reactions
The bromine atom in the target compound is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), similar to derivatives like 1-Bromo-4-(phenylethynyl)benzene ().
Biological Activity
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H10BrClS
- Molecular Weight : 305.64 g/mol
This compound features a bromine atom and a chlorophenyl group attached to a benzene ring, contributing to its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several methods including:
- Electrophilic Aromatic Substitution : This method allows for the introduction of the bromine atom onto the benzene ring.
- Sulfanylmethylation : The chlorophenyl sulfanyl group can be introduced through nucleophilic substitution reactions involving thiol compounds.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound may exhibit antimicrobial activities. A study demonstrated that derivatives of similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. The presence of the bromine and chlorophenyl groups enhances its ability to interact with biological targets involved in cancer cell proliferation. For instance, docking studies suggest that it may effectively bind to proteins associated with tumor growth .
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate that while the compound exhibits biological activity, it also presents certain toxicological risks, particularly at high doses. Acute toxicity studies have shown that exposure can lead to symptoms such as tremors and weight loss in animal models .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity.
Case Study 2: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry focused on the compound's interaction with cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values around 25 µM .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling (using aryl boronic acids) or Stille coupling (using organotin reagents) are effective. Key steps include activating the bromine substituent for nucleophilic substitution and optimizing reaction conditions (e.g., solvent, temperature, catalyst loading). A typical protocol involves reacting 4-bromobenzyl derivatives with thiol-containing intermediates under inert atmospheres (e.g., argon) .
Q. How should researchers purify this compound post-synthesis?
Purification often involves column chromatography using silica gel and gradient elution with solvents like hexane/ethyl acetate. For higher purity, recrystallization from ethanol or methanol is recommended. Analytical techniques such as thin-layer chromatography (TLC) and GC-MS (as in ) should confirm purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
Due to the bromine and sulfur groups, wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation and skin contact. Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR : Analyze and NMR spectra for aromatic protons (δ 7.0–7.5 ppm), methylene bridges (δ 3.5–4.0 ppm), and sulfur/chlorine substituent effects ( ).
- GC-MS : Confirm molecular ion peaks (e.g., m/z 356 for CHBrO) and fragmentation patterns .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for higher yields?
Catalyst selection is critical. For example, Pd(PPh) or PdCl(dppf) may improve efficiency in aryl-aryl bond formation. Solvent screening (THF vs. DMF) and base optimization (NaCO vs. CsCO) can enhance reactivity. Microwave-assisted synthesis reduces reaction times ( ).
Q. How to resolve contradictions in reported reactivity data?
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from ligand steric effects or solvent polarity. Systematic studies using design of experiments (DoE) can isolate variables. For example, compare yields under varying temperatures (60°C vs. 100°C) and catalyst loadings (1% vs. 5% mol) .
Q. What are the thermal degradation pathways of this compound?
Thermogravimetric analysis (TGA) reveals decomposition starting at ~200°C. The bromine and sulfanylmethyl groups likely undergo cleavage, releasing HBr and sulfur-containing byproducts. Stability studies in silicone resins () suggest that encapsulation enhances thermal resistance.
Q. How to characterize degradation products?
Use LC-MS/MS to identify fragments like 3-chlorobenzenethiol or bromobenzene derivatives. Isotopic labeling (e.g., -tags) can track degradation mechanisms. Computational modeling (DFT) predicts bond dissociation energies, prioritizing labile sites .
Q. Can computational methods predict biological interactions?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450. The sulfur and halogen moieties may act as hydrogen bond acceptors or hydrophobic anchors. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies improve regioselectivity in derivatization?
Directing groups (e.g., sulfonyl or nitro) can steer electrophilic substitution to specific positions. For example, bromination at the para position is favored due to steric and electronic effects of the sulfanylmethyl group. Computational tools (e.g., Gaussian) simulate charge distribution to guide functionalization .
Methodological Notes
- Data Interpretation : Always cross-validate NMR shifts with databases (e.g., SDBS) to distinguish between structural isomers.
- Reaction Troubleshooting : If yields are low, check for moisture-sensitive steps (e.g., NaH activation in THF, ) or catalyst deactivation.
- Safety Protocols : Include emergency response codes (e.g., P301+P310 for ingestion) in lab manuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
